3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne
Description
3-[(1,1-Dimethoxypropan-2-yl)oxy]prop-1-yne is a propargyl ether derivative featuring a propan-2-yl backbone substituted with two methoxy groups at the 1-position and a terminal alkyne group. According to , its molecular formula is listed as C₇H₁₃Cl₂NO₂ (molecular weight: 214.09), though this conflicts with the expected formula based on its name, which should exclude chlorine atoms. The compound is cataloged under identifiers EN300-25063042 and MDLMFCD13559693, suggesting commercial availability .
Properties
CAS No. |
411224-75-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1,1-dimethoxy-2-prop-2-ynoxypropane |
InChI |
InChI=1S/C8H14O3/c1-5-6-11-7(2)8(9-3)10-4/h1,7-8H,6H2,2-4H3 |
InChI Key |
VFQIDUSEQNIBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OC)OC)OCC#C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne typically involves the reaction of propargyl alcohol with 1,1-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and efficient separation techniques to ensure high yield and purity. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne involves its reactivity towards various chemical species. The alkyne group can participate in cycloaddition reactions, while the ether moiety can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (Compound 5)
- Molecular Formula: Not explicitly stated, but inferred as C₉H₁₃ClO₃ (based on synthesis from propargyl bromide and chloroethoxyethanol).
- Key Properties :
3-(Chloromethoxy)prop-1-yne
3-(Prop-2-yne-1-sulfonyl)prop-1-yne
Comparative Data Table
Stability and Handling
- Dimethoxy vs. Chloro Groups : The dimethoxy ether in the target compound may offer better hydrolytic stability than chloroethers, which are prone to SN2 reactions .
- Commercial Availability : The target compound’s MDL number suggests standardized production, whereas sulfonyl analogues are discontinued, indicating practical limitations .
Biological Activity
3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₃H₁₈O₃
- Molecular Weight : 226.28 g/mol
- Structure : The compound features an alkyne functional group and a dimethoxypropanol moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, essential oils containing similar structural motifs have shown effectiveness against various pathogens. A study on Peucedanum dhana essential oil demonstrated inhibition zones ranging from 10.70 to 40.80 mm against bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values between 62.50 and 250 µg/mL .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 10.70 - 40.80 | 62.50 - 250 |
| Pseudomonas aeruginosa | 10.70 - 40.80 | 62.50 - 250 |
| Enterobacter aerogenes | 10.70 - 40.80 | 62.50 - 250 |
Cytotoxicity
The cytotoxic effects of compounds similar to this compound have been evaluated using various cancer cell lines. In one study, essential oils were tested against human colonic adenocarcinoma (SW480), human lung adenocarcinoma (A549), and cervical cancer (HeLa) cells using the MTT assay. The essential oil exhibited significant cytotoxicity towards SW480 cells, indicating potential for therapeutic applications in cancer treatment .
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| SW480 | Not specified |
| A549 | Not specified |
| HeLa | Not specified |
The mechanism through which compounds like this compound exert their biological effects often involves interactions at the cellular level, such as inducing apoptosis in cancer cells or disrupting microbial cell membranes. Studies have shown that essential oils can alter membrane integrity and depolarization in bacterial cells, leading to cell death .
Case Studies
Case Study 1: Antimicrobial Efficacy of Similar Compounds
In a comparative study of various essential oils, those containing alkyne structures demonstrated enhanced antimicrobial activity compared to their saturated counterparts. The study highlighted the importance of structural features in determining biological activity.
Case Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of compounds derived from similar chemical frameworks on cancer cell lines. The results indicated that modifications in the side chains could significantly influence the potency and selectivity of these compounds toward specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
